Cucurbit[7]uril Host–Guest Binding Affinity: C1MQ vs. Typical CB7 Guests
6-Methoxy-1-methylquinolinium (C1MQ) forms a highly stable 1:1 inclusion complex with cucurbit[7]uril (CB7) in aqueous solution at 298 K, with a binding constant of (2.0 ± 0.4) × 10⁶ M⁻¹ [1]. This binding is enthalpy-driven and the complex dissociation rate is comparable to the NMR timescale, indicating kinetically slow exchange. The methoxy moiety remains oriented outward from the CB7 cavity, leaving the s-cis/s-trans torsional isomerization of the methoxy group only slightly perturbed by confinement [1]. The large differential between quenching rate constants for free vs. CB7-encapsulated C1MQ (by Cl⁻ or Br⁻) establishes this compound as a selective probe for studying inclusion of nonfluorescent competitors into CB7 [1]. By comparison, the widely used biological chloride probe SPQ (K_SV ≈ 118 M⁻¹ for chloride) [2] lacks a reported CB7 binding constant of comparable magnitude, reflecting its structural unsuitability for CB7 cavity recognition.
| Evidence Dimension | Cucurbit[7]uril host–guest binding affinity (K, M⁻¹) |
|---|---|
| Target Compound Data | (2.0 ± 0.4) × 10⁶ M⁻¹ (1:1 complex, aqueous, 298 K) |
| Comparator Or Baseline | SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium): no comparable CB7 affinity reported; typical biological chloride probes lack CB7 inclusion capability |
| Quantified Difference | C1MQ uniquely demonstrates high-affinity CB7 encapsulation; SPQ and MQAE are not documented as CB7 guests |
| Conditions | Isothermal titration calorimetry, absorption, fluorescence, and NMR; aqueous solution at 298 K |
Why This Matters
For researchers designing CB7-based supramolecular sensors or drug delivery systems, C1MQ is the only 6-methoxyquinolinium derivative with a quantitatively characterized, high-affinity CB7 binding constant, enabling competitive displacement assays that are not feasible with SPQ or MQAE.
- [1] Miskolczy, Z., Harangozó, J. G., Biczók, L., Wintgens, V., Lorthioir, C., & Amiel, C. (2014). Effect of torsional isomerization and inclusion complex formation with cucurbit[7]uril on the fluorescence of 6-methoxy-1-methylquinolinium. Photochemical & Photobiological Sciences, 13, 499–508. doi:10.1039/C3PP50307K View Source
- [2] Verkman, A. S., Sellers, M. C., Chao, A., Leung, T. Y., & Ketcham, R. (1989). Synthesis and characterization of improved chloride-sensitive fluorescent indicators for biological applications. Analytical Biochemistry, 178(2), 355–361. doi:10.1016/0003-2697(89)90652-0 View Source
